molecular formula C5H4N4O B1270703 5-(2-furyl)-1H-tetrazole CAS No. 23650-33-1

5-(2-furyl)-1H-tetrazole

Cat. No. B1270703
CAS RN: 23650-33-1
M. Wt: 136.11 g/mol
InChI Key: OEBGMJBGNZGVJV-UHFFFAOYSA-N
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Description

The compound “5-(2-furyl)-1H-tetrazole” seems to be a type of organic compound that likely contains a tetrazole ring and a furyl group . Tetrazoles are a class of organic compounds with a five-member ring containing four nitrogen atoms and one carbon atom. Furyl groups are a type of aromatic organic compound containing a five-membered ring with one oxygen atom and two double bonds .


Synthesis Analysis

While specific synthesis methods for “5-(2-furyl)-1H-tetrazole” were not found, there are general methods for synthesizing tetrazoles and furyl-containing compounds. For instance, tetrazoles can be synthesized from nitriles under acidic conditions . Furyl-containing compounds can be synthesized through various methods, including the reaction of furan with electrophiles .


Molecular Structure Analysis

The molecular structure of “5-(2-furyl)-1H-tetrazole” would likely involve a tetrazole ring attached to a furyl group. Tetrazoles have a five-membered ring with four nitrogen atoms and one carbon atom. Furyl groups contain a five-membered ring with one oxygen atom and two double bonds .


Chemical Reactions Analysis

Tetrazoles and furyl-containing compounds can participate in a variety of chemical reactions. For example, tetrazoles can react with carboxylic acids to form amides . Furyl-containing compounds can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-furyl)-1H-tetrazole” would depend on its specific structure. In general, tetrazoles are stable compounds that can exhibit tautomerism . Furyl-containing compounds are aromatic and may have varying degrees of polarity depending on the specific substituents .

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-(2-furyl)-1H-tetrazole, a type of 5-substituted 1H-tetrazole, plays a significant role in the synthesis of various compounds and in medicinal chemistry. Its structure is utilized as a bioisosteric replacement for carboxylic acids due to similar acidities but higher lipophilicities and metabolic resistance. This property makes it valuable in drug design, impacting pharmacokinetics, pharmacodynamics, and metabolism of associated drugs (Roh, Vávrová, & Hrabálek, 2012).

Synthesis Methods

Significant advancements have been made in the synthesis of 5-substituted 1H-tetrazoles. Researchers are exploring more efficient and eco-friendly methods for their synthesis. Techniques like microwave-assisted synthesis, use of heterogeneous catalysts, and nanoparticles as heterogeneous catalysts are being developed (Mittal & Awasthi, 2019).

Applications in Coordination Chemistry and Materials Science

In addition to medicinal chemistry, tetrazoles, including 5-(2-furyl)-1H-tetrazole, find applications in coordination chemistry and materials science. Their utility as intermediates in synthetic transformations is notable. This versatility underlines their importance in various scientific domains (Gutmann, Roduit, Roberge, & Kappe, 2010).

Role in the Synthesis of Energetic Materials

5-(2-furyl)-1H-tetrazole derivatives are also explored in the field of energetic materials. Their high nitrogen content makes them candidates for the development of explosives and related applications. Studies on the nitration of tetrazoles and their energetic properties underline this aspect (Klapötke & Stierstorfer, 2007).

Environmental Friendly Synthesis

Recent research has focused on environmentally friendly synthesis methods for 5-substituted 1H-tetrazoles. For example, the use of zinc salt as a catalyst in water for the preparation of these compounds is one such approach. This demonstrates the shift towards greener chemistry practices in the synthesis of tetrazoles (Zhao, Qu, Ye, & Xiong, 2008).

Future Directions

The future directions for research on “5-(2-furyl)-1H-tetrazole” would depend on its specific properties and potential applications. For example, if it has interesting biological activity, it could be studied further as a potential pharmaceutical compound .

properties

IUPAC Name

5-(furan-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c1-2-4(10-3-1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBGMJBGNZGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363642
Record name 5-(2-furyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-furyl)-1H-tetrazole

CAS RN

23650-33-1
Record name 5-(2-furyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YI Gorak, ND Obushak, VS Matiichuk… - Russian Journal of …, 2009 - Springer
Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride gave the corresponding 5-arylfuran-2-carboxylic acids or …
Number of citations: 44 link.springer.com

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